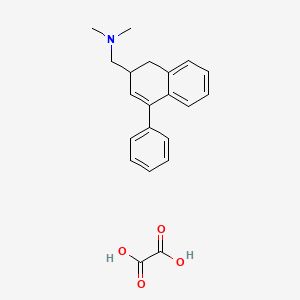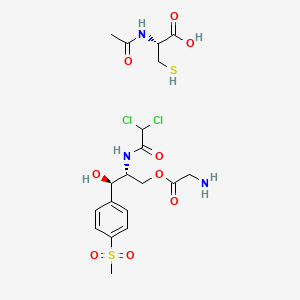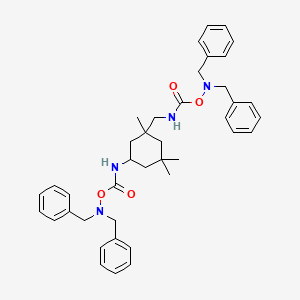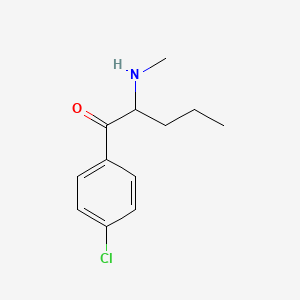
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The compound has a molecular formula of C12H16ClNO and is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a ketone. One common method involves the use of methylamine and pentanone in the presence of a catalyst to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacological research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one involves its interaction with neurotransmitter systems in the brain. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is characteristic of its stimulant properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one can be compared with other substituted cathinones, such as:
Methcathinone: Similar stimulant properties but differs in its chemical structure and potency.
Mephedrone: Known for its recreational use, it has a different substitution pattern on the phenyl ring.
4-Methylmethcathinone (Mephedrone): Shares similar stimulant effects but has a methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other substituted cathinones and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
2167949-43-9 |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(methylamino)pentan-1-one |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
OPCMVVKRCLOEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



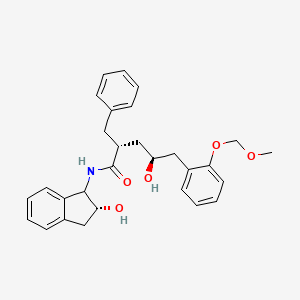
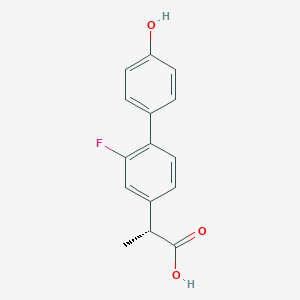
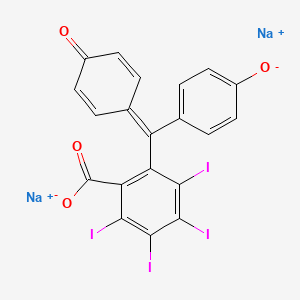

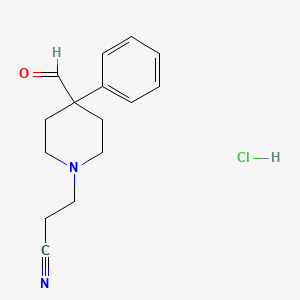

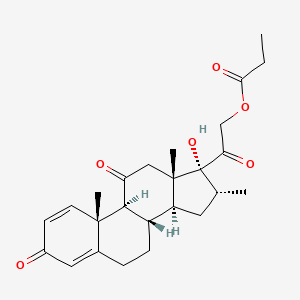

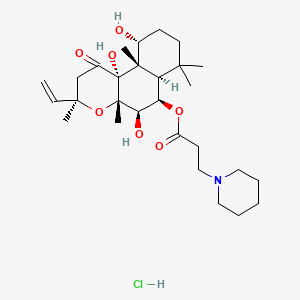
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
